

The Discovery and Pharmacological Profile of Cimbi-36 (25B-NBOMe): A Technical Guide

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Compound of Interest		
Compound Name:	25I-NBF hydrochloride	
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Copenhagen, Denmark - Cimbi-36, chemically known as 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and also widely recognized as 25B-NBOMe, stands as a potent and selective serotonin 2A (5-HT2A) receptor agonist. Its discovery and subsequent development into a key research tool, particularly as the positron emission tomography (PET) radioligand [¹¹C]Cimbi-36, have significantly advanced the study of the serotonergic system. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of Cimbi-36, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The scientific journey of Cimbi-36 began with the synthesis of a class of N-benzylphenethylamines. The first documented synthesis of 25B-NBOMe was by Ralf Heim and his team at the Free University of Berlin in 1999.[1][2] However, it was the subsequent work by a team of researchers at the University of Copenhagen, including Jesper L. Kristensen, that led to its prominence as a valuable tool in neuroscience.[1] They successfully synthesized the carbon-11 labeled version, [11C]Cimbi-36, and validated its use as a PET radioligand for imaging the 5-HT2A receptor in the brain.[3] This development was a significant milestone, as [11C]Cimbi-36 was the first agonist PET radioligand to successfully image and quantify 5-HT2A receptors in the human brain, offering a more functional measure of the serotonergic system compared to antagonist radioligands.[4]

Pharmacological Profile



Cimbi-36 is a potent full agonist at the 5-HT2A receptor.[3] Its high affinity and selectivity for this receptor subtype have been extensively characterized through in vitro and in vivo studies.

Receptor Binding Affinities

The binding profile of Cimbi-36 has been determined through radioligand binding assays. The compound exhibits sub-nanomolar affinity for the human 5-HT2A receptor. While it is highly selective for the 5-HT2A receptor, it also shows affinity for the 5-HT2B and 5-HT2C receptors, albeit with lower potency in some studies.

Receptor Subtype	Binding Affinity (Ki, nM)	Reference
Human 5-HT2A	0.5	[3]
Human 5-HT2B	10	[3]
Human 5-HT2C	6.2	[3]

Functional Potency

Functional assays, such as inositol phosphate accumulation and calcium mobilization assays, have been employed to determine the potency of Cimbi-36 as a 5-HT2A receptor agonist.

Assay Type	Potency (EC50, nM)	Reference
Inositol Phosphate Accumulation	Not explicitly found	
Calcium Mobilization	40	[2]

Experimental Protocols

The characterization of Cimbi-36 has relied on a variety of standard and advanced experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Cimbi-36 for serotonin receptors.



Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
- Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl with additives, is used.
- Radioligand: A specific radioligand, such as [3H]ketanserin for 5-HT2A receptors, is used at a concentration near its Kd value.
- Competition Assay: Increasing concentrations of unlabeled Cimbi-36 are incubated with the membranes and the radioligand.
- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The IC50 value (concentration of Cimbi-36 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of Cimbi-36 as a 5-HT2A receptor agonist.

Methodology:

• Cell Culture: Cells expressing the human 5-HT2A receptor are cultured in appropriate media.

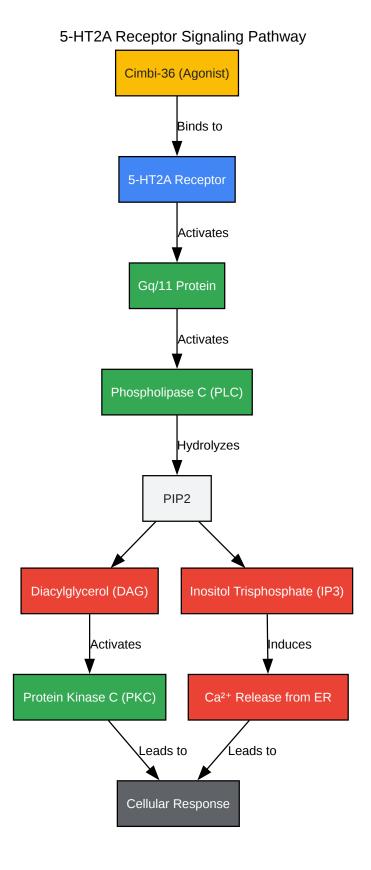


- Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: Increasing concentrations of Cimbi-36 are added to the cells.
- Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the calcium indicator using a fluorescence plate reader or a microscope.
- Data Analysis: The EC50 value (concentration of Cimbi-36 that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

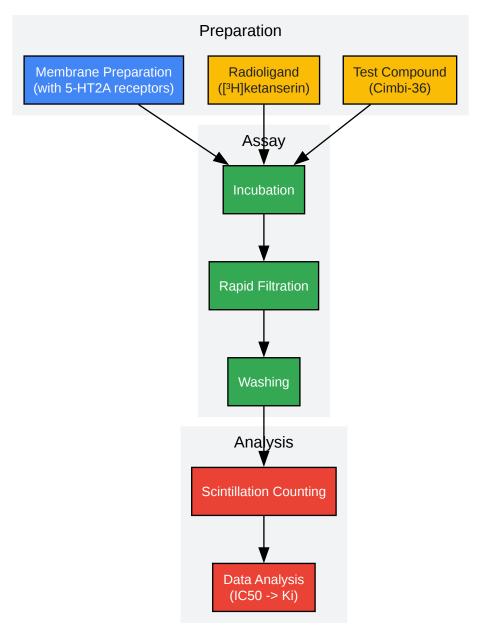
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.







Radioligand Binding Assay Workflow



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